molecular formula C31H41ClN2O9 B1242679 N-Demethylansamitocin P 3 CAS No. 77353-69-6

N-Demethylansamitocin P 3

Cat. No.: B1242679
CAS No.: 77353-69-6
M. Wt: 621.1 g/mol
InChI Key: BOYNDXJJKZMFBK-AJWAOHEYSA-N
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Description

N-Demethylansamitocin P 3 is a derivative of ansamitocin, an antitumor ansamycin antibiotic. It is produced by the bacterium Streptomyces minutiscleroticus IFO 13361. This compound exhibits significant antitumor properties and is used in various scientific research applications, particularly in the field of cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Demethylansamitocin P 3 is synthesized through microbial conversion of ansamitocin by Streptomyces minutiscleroticus IFO 13361 . The process involves the fermentation of the bacterium in a suitable medium, followed by extraction and purification of the compound.

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces minutiscleroticus IFO 13361. The fermentation process is optimized to maximize the yield of the compound. After fermentation, the compound is extracted and purified using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: N-Demethylansamitocin P 3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its antitumor properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used under controlled conditions to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.

    Substitution: Various nucleophiles are used to substitute specific functional groups in this compound.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced antitumor activity .

Scientific Research Applications

N-Demethylansamitocin P 3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Mechanism of Action

N-Demethylansamitocin P 3 exerts its effects by binding to tubulin, a protein that is essential for cell division. By binding to tubulin, the compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis (programmed cell death). This mechanism is similar to that of other maytansinoids, which are known for their potent antitumor activity .

Comparison with Similar Compounds

N-Demethylansamitocin P 3 is similar to other ansamycin antibiotics, such as ansamitocin P 3, maytansinol, and 15-hydroxyansamitocin P 3. it is unique in its structure and its specific antitumor properties. The following are some similar compounds:

This compound stands out due to its unique chemical structure and its specific applications in cancer therapy and scientific research.

Properties

CAS No.

77353-69-6

Molecular Formula

C31H41ClN2O9

Molecular Weight

621.1 g/mol

IUPAC Name

[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,16-trimethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate

InChI

InChI=1S/C31H41ClN2O9/c1-16(2)28(36)42-24-14-25(35)33-20-12-19(13-21(39-6)26(20)32)11-17(3)9-8-10-23(40-7)31(38)15-22(41-29(37)34-31)18(4)27-30(24,5)43-27/h8-10,12-13,16,18,22-24,27,38H,11,14-15H2,1-7H3,(H,33,35)(H,34,37)/b10-8-,17-9-/t18-,22+,23-,24+,27+,30+,31+/m1/s1

InChI Key

BOYNDXJJKZMFBK-AJWAOHEYSA-N

SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)NC(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)OC)(NC(=O)O2)O

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)NC(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)C(C)C)\C)OC)(NC(=O)O2)O

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)NC(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)OC)(NC(=O)O2)O

Key on ui other cas no.

77353-69-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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